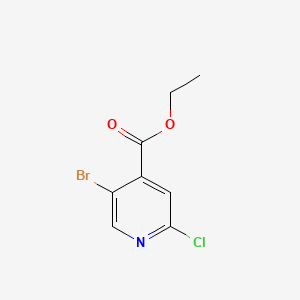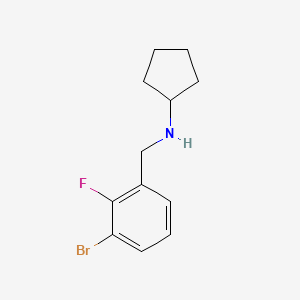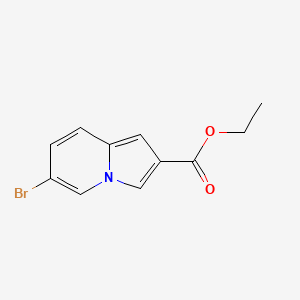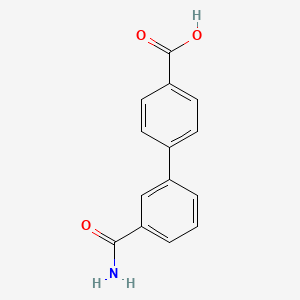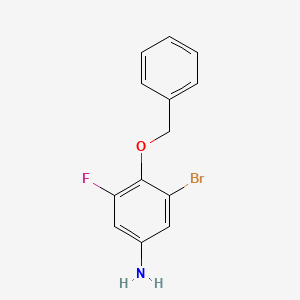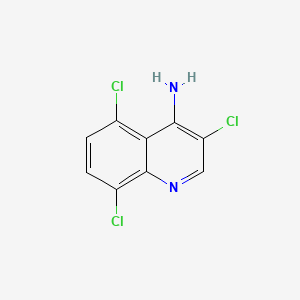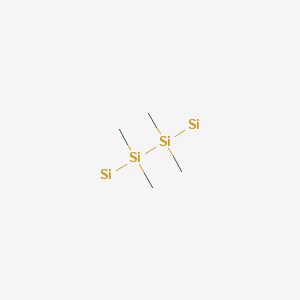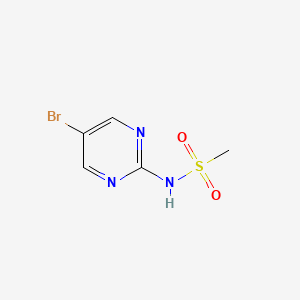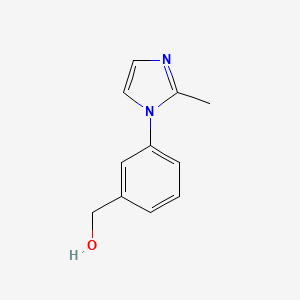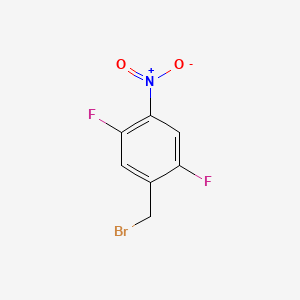
1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene
描述
1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene is an organic compound characterized by the presence of fluorine, nitro, and bromine substituents on a benzyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene typically involves a multi-step process starting from benzene derivatives. The key steps include:
Nitration: Introduction of the nitro group to the benzene ring.
Fluorination: Substitution of hydrogen atoms with fluorine atoms at the 2 and 5 positions.
Bromination: Introduction of the bromine atom to the benzyl position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium alkoxides, thiols, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, or nitric acid in the presence of a catalyst such as aluminum chloride.
Major Products:
Nucleophilic Substitution: Corresponding substituted benzyl derivatives.
Reduction: 2,5-Difluoro-4-aminobenzyl bromide.
Electrophilic Aromatic Substitution: Various substituted benzyl derivatives depending on the electrophile used.
科学研究应用
1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceuticals due to its ability to modify biological targets.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the nitro group can undergo reduction to form amines. The fluorine atoms influence the electronic properties of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions .
相似化合物的比较
- 2,4-Difluorobenzyl bromide
- 4,5-Dimethoxy-2-nitrobenzyl bromide
- 4-Nitrobenzyl bromide
Comparison: 1-(Bromomethyl)-2,5-difluoro-4-nitrobenzene is unique due to the presence of both fluorine and nitro groups, which significantly alter its reactivity compared to other benzyl bromides. The fluorine atoms increase the electron-withdrawing effect, making the compound more reactive towards nucleophiles and electrophiles .
属性
IUPAC Name |
1-(bromomethyl)-2,5-difluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-3-4-1-6(10)7(11(12)13)2-5(4)9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRVJTGLMGTMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
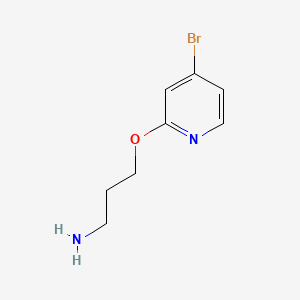
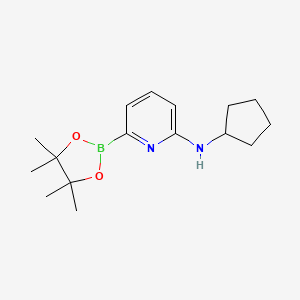
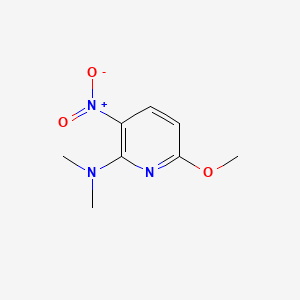
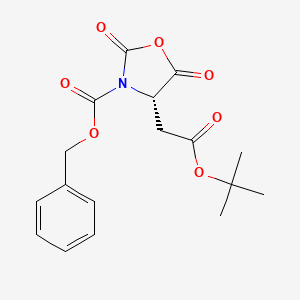
![1-Azabicyclo[2.2.1]heptane-3-carboxaldehyde,oxime,exo-(9CI)](/img/new.no-structure.jpg)
